molecular formula C22H23N3O5 B10883134 methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10883134
M. Wt: 409.4 g/mol
InChI Key: CYALGNJETPALLW-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, methoxyphenyl groups, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the pyrazole derivative with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: A monocarboxylic acid with similar methoxyphenyl groups.

    Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: A compound with a similar methoxyphenyl structure but different functional groups.

Uniqueness

Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of a pyrazole ring, methoxyphenyl groups, and an acetate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O5/c1-14(23-15-5-9-17(28-2)10-6-15)21-19(13-20(26)30-4)24-25(22(21)27)16-7-11-18(29-3)12-8-16/h5-12,24H,13H2,1-4H3

InChI Key

CYALGNJETPALLW-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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